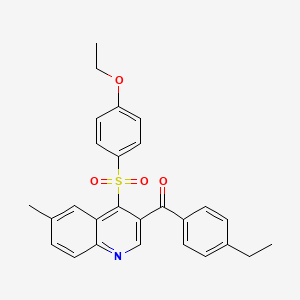

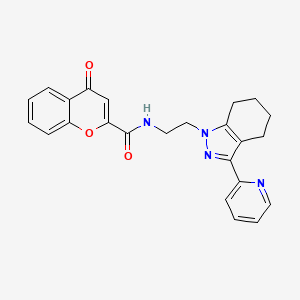

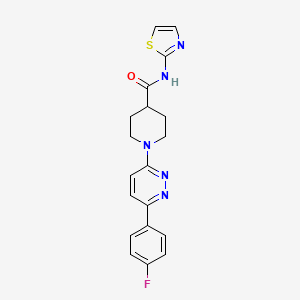

![molecular formula C21H27N5 B2377333 5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 899388-83-1](/img/structure/B2377333.png)

5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine” is a complex organic compound. It belongs to the class of pyrimidines . Pyrimidines and their derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .

科学的研究の応用

Structure-Activity Relationships

- Histamine H4 Receptor Ligands : A study focused on synthesizing a series of 2-aminopyrimidines as ligands for the histamine H4 receptor. This included optimizing the core pyrimidine moiety and methylpiperazine group, leading to potent compounds with anti-inflammatory and antinociceptive activities, highlighting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Hydrogen Bonding and Crystal Structure

- Hydrogen-Bonded Chain Formation : Research on 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine revealed its ability to form hydrogen-bonded chains and framework structures, which is significant for understanding its molecular interactions and crystallization behavior (Portilla et al., 2006).

Synthesis and Chemical Modifications

Synthesis of Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines : A study demonstrated the preparation of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines and their electrophilic substitutions, expanding the scope of chemical modifications possible with this compound (Atta, 2011).

Nonsteroidal Anti-Inflammatory Drug Research : Another study synthesized pyrazolo[1,5-a]pyrimidines to investigate their anti-inflammatory properties. Modifications at various positions on the compound significantly influenced its activity, leading to a promising candidate with high efficacy and low ulcerogenic potential (Auzzi et al., 1983).

Solvent-Free Synthesis : Research also delved into the solvent-free synthesis of substituted pyrazolo[1,5-a]pyrimidines, highlighting an environmentally friendly approach with high yields and short reaction times (Quiroga et al., 2008).

Applications in Medicinal Chemistry

Anti-Inflammatory and Antimicrobial Agents : A study synthesized 7-trifluoromethylpyrazolo[1,5-a]pyrimidines and evaluated them as anti-inflammatory and antimicrobial agents. Some compounds showed promising activity against Gram-positive bacteria and pathogenic fungi (Aggarwal et al., 2014).

Antibacterial Activity of Derivatives : Another research synthesized pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antibacterial activity. The study underscored the compound's potential in developing new antibacterial agents (Rostamizadeh et al., 2013).

特性

IUPAC Name |

5-tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5/c1-21(2,3)18-14-19(25-12-10-24(4)11-13-25)26-20(23-18)17(15-22-26)16-8-6-5-7-9-16/h5-9,14-15H,10-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOJFAJLOCMDNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

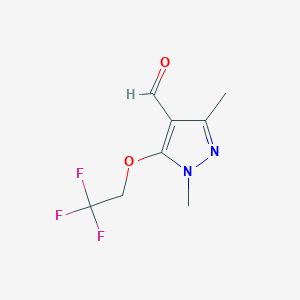

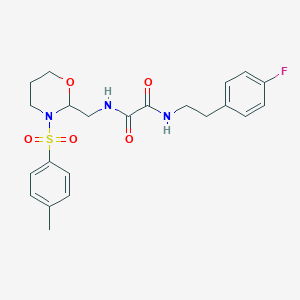

![N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2377254.png)

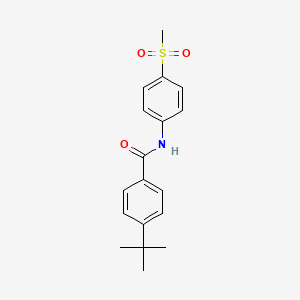

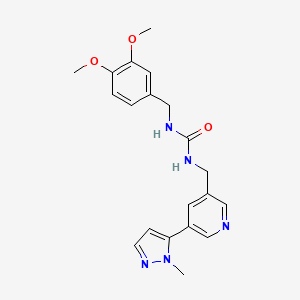

![Ethyl 1-{3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate](/img/structure/B2377256.png)

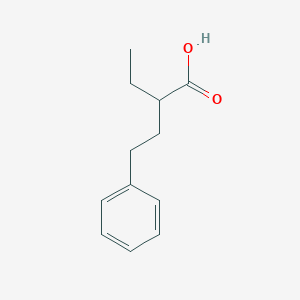

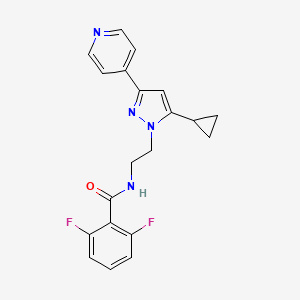

![2-phenyl-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2377257.png)

![methyl 3-[3-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]-2-methylbenzoate](/img/structure/B2377261.png)

![2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2377272.png)